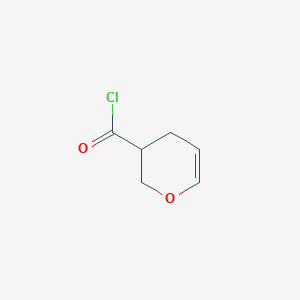

3,4-Dihydro-2H-pyran-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClO2 and its molecular weight is 146.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1.1 Synthesis of Heterocycles

3,4-Dihydro-2H-pyran derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. They are often used as building blocks for more complex structures due to their ability to participate in diverse chemical reactions. For instance, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride leads to the formation of keto esters and other derivatives, showcasing its utility in synthesizing bicyclic products .

1.2 Protective Groups in Organic Chemistry

The compound serves as a protective group for alcohols and other functional groups during synthetic transformations. Its stability under various conditions allows for selective reactions without interfering with other functional groups. For example, it can protect sterol hydroxyls and carboxyl groups effectively .

Medicinal Chemistry

2.1 Antitumor and Antibacterial Activity

Research indicates that derivatives of 3,4-dihydro-2H-pyran exhibit significant biological activity. Studies have shown that certain pyran derivatives can inhibit cancer cell proliferation and demonstrate antibacterial properties against Gram-positive bacteria . The structure-activity relationship (SAR) of these compounds is an area of active investigation, with promising results suggesting their potential as therapeutic agents.

Case Study: Cytotoxic Activity

A study evaluated various 4H-pyran derivatives against HCT-116 colorectal cancer cells, revealing that some compounds showed lower IC50 values than standard antibiotics like ampicillin. The mechanism of action involved the inhibition of CDK2 kinase activity and induction of apoptosis through caspase activation .

Material Science

3.1 Chiral Dopants in Liquid Crystals

Chiral 3,4-dihydro-2H-pyran compounds are utilized as dopants in liquid-crystalline systems, enhancing the optical properties of materials used in display technologies. These compounds can be incorporated into polymerizable liquid-crystalline compositions for applications in optical components and coatings .

3.2 Polymer Applications

The compound has potential applications in polymer chemistry due to its ability to undergo polymerization with itself or other unsaturated compounds. This property is beneficial for creating advanced materials with specific mechanical and thermal properties .

Data Tables

特性

CAS番号 |

155268-09-0 |

|---|---|

分子式 |

C6H7ClO2 |

分子量 |

146.57 g/mol |

IUPAC名 |

3,4-dihydro-2H-pyran-3-carbonyl chloride |

InChI |

InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |

InChIキー |

ZNCGADNVOACUMM-UHFFFAOYSA-N |

SMILES |

C1C=COCC1C(=O)Cl |

正規SMILES |

C1C=COCC1C(=O)Cl |

同義語 |

2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。